3-(2-Methoxyethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid
Description
Properties
IUPAC Name |
3-(2-methoxyethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-19-7-6-14-10(17)12(13-11(14)18)4-2-8(3-5-12)9(15)16/h8H,2-7H2,1H3,(H,13,18)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHLQMIAPKYVCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2(CCC(CC2)C(=O)O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a Bucherer–Bergs reaction, which involves the reaction of a ketone with potassium cyanide and ammonium carbonate.
Introduction of the Methoxyethyl Group: This step involves the alkylation of the spirocyclic intermediate with 2-methoxyethyl chloride under basic conditions.
Oxidation and Functional Group Transformations: Subsequent oxidation and functional group transformations are carried out to introduce the carboxylic acid functionality and ensure the correct oxidation state of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Various nucleophiles, such as amines and thiols, can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antihypertensive Agents
Research has identified derivatives of diazaspiro compounds as effective soluble epoxide hydrolase (sEH) inhibitors, which play a crucial role in regulating blood pressure. Studies have shown that certain modifications to the spiro structure enhance their potency as antihypertensive agents. For instance, specific derivatives demonstrated significant reductions in blood pressure in hypertensive models while exhibiting minimal effects on normotensive rats .
Anticancer Activity
The compound's structural features allow it to interact with various biological targets associated with cancer progression. Preliminary studies suggest that modifications to the diazaspiro framework can lead to compounds with selective anticancer activity, particularly against certain types of tumors. The mechanism often involves the inhibition of key enzymes involved in tumor growth and metastasis .
Neuroprotective Effects
Emerging research indicates that certain diazaspiro compounds may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The ability to modulate neurotransmitter systems and reduce oxidative stress has been observed in related compounds, suggesting a promising avenue for further exploration .
Case Study 1: Inhibition of Soluble Epoxide Hydrolase
A study conducted on various diazaspiro derivatives revealed that specific substitutions at the spiro center significantly enhanced sEH inhibitory activity. The compound's effectiveness was evaluated using both in vitro assays and in vivo models, demonstrating its potential as a therapeutic agent for hypertension management .
Case Study 2: Antitumor Activity
In vitro studies on modified diazaspiro compounds showed promising results against breast cancer cell lines. The research highlighted the importance of structural modifications in enhancing cytotoxicity while minimizing off-target effects. Further investigation into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Effects on Solubility The methoxyethyl group in the target compound introduces an ether oxygen, improving water solubility compared to non-polar groups like methyl () or bulky sulfonyl substituents (). The 8-carboxylic acid moiety (common across analogs) enhances polarity, enabling hydrogen bonding, as seen in the base structure ().
Biological Activity Anticonvulsant Activity: The 3-[2-(4-fluorophenoxy)ethyl] derivative () exhibits efficacy in seizure models, suggesting that electron-withdrawing groups (e.g., fluorine) enhance target engagement. The target compound’s methoxyethyl group may balance lipophilicity and solubility for CNS penetration. Enzymatic Stability: Ether-containing substituents (e.g., methoxyethyl) resist dealkylation better than esters, as noted in nucleoside analogs ().
Supramolecular Arrangements Substituents dictate crystal packing. Polar groups (e.g., COOH, methoxy) stabilize Type I structures (dimers via H-bonds), while non-polar groups favor Type II (ribbons). The target compound’s methoxyethyl may promote dimerization, aiding crystallinity.
Stereochemical Considerations
- Some analogs (e.g., ) specify stereochemistry (5r,8r), influencing molecular interactions. The target compound’s configuration is unspecified but could impact bioavailability.
Research Findings and Implications
- Pharmacokinetics: Methoxyethyl analogs (e.g., ) demonstrate improved oral bioavailability compared to adenosine derivatives, suggesting metabolic stability.
- Structure-Activity Relationship (SAR) : Bulky substituents (e.g., sulfonyl in ) may hinder diffusion, whereas smaller polar groups (methoxyethyl) optimize membrane permeability.
- Safety : The target compound’s safety profile () aligns with hydantoin derivatives, requiring precautions for handling reactive intermediates.
Biological Activity
3-(2-Methoxyethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid (CAS Number: 1708427-90-0) is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in areas such as antitumor and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₈N₂O₅, with a molecular weight of approximately 270.28 g/mol. Its structure features a spirocyclic framework that includes two carbonyl groups (dioxo) and a methoxyethyl substituent, contributing to its reactivity and potential interactions with biological targets.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of diazaspiro compounds have been shown to inhibit tumor cell proliferation through various mechanisms, including the modulation of apoptosis pathways and interference with cell cycle progression.
Case Study:
In a study involving various diazaspiro compounds, those structurally related to this compound demonstrated notable cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent activation of apoptotic pathways .
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been explored. Similar diazaspiro compounds have shown activity against a range of bacterial strains, suggesting that this compound may possess comparable properties.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Mechanism |
|---|---|---|
| 3-(carboxyethyl)-8-amino-2-oxo-1,3-diazaspiro[4.5]decane | Antitumor | Induction of apoptosis |
| 8-(dimethylamino)-2-oxo-1,3-diazaspiro[4.5]decane | Antimicrobial | Disruption of cell membrane integrity |
| This compound | Potential Antitumor & Antimicrobial | Needs further investigation |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition: Similar compounds have been identified as inhibitors of soluble epoxide hydrolase (sEH), which plays a role in inflammation and pain pathways .
- Cellular Uptake: The methoxyethyl group may enhance solubility and facilitate cellular uptake, increasing the bioavailability of the compound .
Safety and Toxicology
While the biological activities are promising, comprehensive toxicological studies are essential to evaluate the safety profile of this compound. Preliminary assessments suggest moderate toxicity levels; however, detailed studies are required for conclusive data.
Future Directions
Further research is warranted to explore the full pharmacological potential of this compound. Key areas for future investigation include:
- In vivo Studies: To assess therapeutic efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for enhanced biological activity.
- Mechanistic Studies: To elucidate the specific pathways through which this compound exerts its effects.
Q & A
Basic: What are the standard synthetic routes for preparing 3-(2-Methoxyethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid?
Methodological Answer:
The synthesis typically involves alkylation of a spirocyclic hydantoin precursor. For example:
Alkylation Step : React tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl)carbamate with 1-(2-bromoethoxy)-4-fluorobenzene in acetonitrile under reflux with anhydrous K₂CO₃ as a base .
Deprotection : Remove the tert-butyl carbamate group using HCl in dioxane, followed by neutralization and extraction .
Functionalization : Introduce substituents at the 8-amino group via reactions with sulfonyl chlorides or acid chlorides in dichloromethane, using triethylamine as a base .
Key Optimization : Yields (~70-82%) depend on stoichiometric control (1:1.2 molar ratio of amine to electrophile) and purification via silica column chromatography (DCM/MeOH 9:1) .
Advanced: How can researchers resolve conflicting NMR data in spirocyclic hydantoin derivatives?
Methodological Answer:
Conflicts in signal assignment (e.g., overlapping peaks in DMSO-d₆) require:
2D NMR Techniques : Use COSY (homonuclear correlation) and HSQC (heteronuclear single-quantum coherence) to resolve coupling patterns and assign protons to carbons .
Crystallographic Validation : Compare NMR-derived conformations with X-ray diffraction data (e.g., β-strand vs. helical packing in ) to identify dominant tautomers .
Dynamic Effects : Account for ring puckering in the spirodecane core, which may cause splitting of signals (e.g., axial vs. equatorial protons) .
Basic: What spectroscopic methods confirm the structure of this compound?
Methodological Answer:
Standard characterization includes:
¹H/¹³C NMR : Key signals include sp³ carbons in the decane ring (δ 1.1–1.6 ppm for CH₂ groups) and carbonyls (δ 170–180 ppm for hydantoin C=O) .
IR Spectroscopy : Confirm hydantoin C=O stretches (~1,750 cm⁻¹) and N–H bonds (~3,350 cm⁻¹) .
Mass Spectrometry : Observe molecular ion peaks (e.g., m/z 489.6 for C₂₄H₂₈FN₃O₅S derivatives) and fragmentation patterns .
Elemental Analysis : Validate purity (e.g., ≤0.1% deviation in C/H/N percentages) .
Advanced: How can reaction yields be optimized during N-functionalization of the 8-amino group?
Methodological Answer:
Stoichiometry : Maintain a 1:1.1 ratio of 8-amino precursor to sulfonyl chloride to minimize side reactions .
Base Selection : Use triethylamine (NEt₃) over weaker bases to enhance nucleophilicity of the amine .
Solvent Effects : Dichloromethane (DCM) provides optimal solubility for polar intermediates, reducing precipitation .
Time Control : Monitor reactions via TLC (16–24 hr) to prevent over-functionalization .
Basic: What role does the spirocyclic structure play in biological activity?
Methodological Answer:
The spiro[4.5]decane core:
Conformational Restriction : Limits rotational freedom, enhancing binding to targets like GABA receptors (observed in anticonvulsant SAR studies) .
Hydrogen Bonding : The hydantoin ring participates in H-bonding with enzyme active sites (e.g., anticonvulsant activity in derivatives) .
Lipophilicity : The cyclohexane ring improves membrane permeability, as seen in muscarinic agonists with similar scaffolds .
Advanced: How does crystallography inform the conformational stability of the diazaspiro core?
Methodological Answer:
X-Ray Diffraction : Reveals chair conformations in the cyclohexane ring and planarity of the hydantoin moiety (e.g., monoclinic P2₁/c space group in ) .
Hydrogen-Bond Networks : Supramolecular arrangements (e.g., R₂₂(8) dimers in ) stabilize crystal packing and correlate with solution-phase conformations .
Torsional Angles : Compare experimental data (e.g., β = 98.6° in ) with DFT calculations to assess strain .
Advanced: How to analyze SAR for derivatives with conflicting activity data?
Methodological Answer:
Pharmacophore Mapping : Overlay active/inactive derivatives (e.g., 3,4-dimethyl vs. 4-fluorophenyl sulfonamides in ) to identify essential groups .
Docking Studies : Use software like AutoDock to model interactions with targets (e.g., muscarinic M₁ receptors in ) .
Meta-Analysis : Compare IC₅₀ values across substituents (e.g., CF₃ groups in reduce potency vs. Cl) to refine SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
